molecular formula C11H10Cl2O3 B8689561 3-(3,4-Dichlorophenyl)-2-oxopropyl Acetate CAS No. 851547-58-5

3-(3,4-Dichlorophenyl)-2-oxopropyl Acetate

Cat. No. B8689561
M. Wt: 261.10 g/mol
InChI Key: GRDLWWQUBDEDTM-UHFFFAOYSA-N
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Patent
US07994333B2

Procedure details

The procedure described above for the synthesis of 3-(3,4-dichlorophenyl)-2-oxopropyl acetate was followed, reacting 1-chloro-3-(2-chlorophenyl)propan-2-one (0.556 g, 2.74 mmol) with acetic acid (0.31 mL, 0.33 g, 5.5 mmol) and triethylamine (0.76 mL, 0.56 g, 5.5 mmol). Flash chromatography over silica gel (5-40% ethyl acetate in hexanes) gave pure product (0.251 g, 43% yield): 1H NMR (400 MHz, CDCl3) δ 2.17 (s, 3H) 3.88 (s, 2H) 4.75 (s, 2H) 7.24-7.27 (m, 3H) 7.38-7.42 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.556 g
Type
reactant
Reaction Step Two
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Quantity
0.76 mL
Type
reactant
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6](=[O:16])[CH2:7][C:8]1[CH:13]=[CH:12][C:11](Cl)=[C:10](Cl)[CH:9]=1)(=[O:3])[CH3:2].[Cl:17]CC(=O)CC1C=CC=CC=1Cl.C(O)(=O)C.C(N(CC)CC)C>>[C:1]([O:4][CH2:5][C:6](=[O:16])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[Cl:17])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(CC1=CC(=C(C=C1)Cl)Cl)=O
Step Two
Name
Quantity
0.556 g
Type
reactant
Smiles
ClCC(CC1=C(C=CC=C1)Cl)=O
Step Three
Name
Quantity
0.31 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.76 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(CC1=C(C=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.251 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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